Lipophilicity Elevation Relative to 2‑Thiopheneethylamine Enables Predicted CNS Permeability
The target compound exhibits an XLogP3 of 3.4, which is approximately 1.9 log units higher than that of the unsubstituted 2‑thiopheneethylamine (XLogP3 ≈ 1.5). This increase places the compound within the optimal lipophilicity range (2–4) for CNS drug candidates [REFS-1, REFS-2]. The difference is driven by the N‑hexenyl chain and is expected to enhance passive membrane permeability and blood‑brain‑barrier penetration relative to simpler thiophene‑ethylamine scaffolds.
| Evidence Dimension | Predicted octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 2‑Thiopheneethylamine: XLogP3 ≈ 1.5 |
| Quantified Difference | Δ logP = +1.9 |
| Conditions | Computed by PubChem XLogP3 algorithm (v2021) |
Why This Matters
Procuring the more lipophilic analog avoids the need for additional synthetic steps to introduce hydrophobicity, saving time and cost in CNS‑oriented hit‑to‑lead campaigns.
- [1] PubChem Compound Summary for CID 75525493, (Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/75525493 View Source
- [2] Pajouhesh, H.; Lenz, G. R. 'Medicinal Chemical Properties of Successful Central Nervous System Drugs.' NeuroRx 2005, 2, 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
